N-(3-butoxypropyl)-2-iodobenzamide

Description

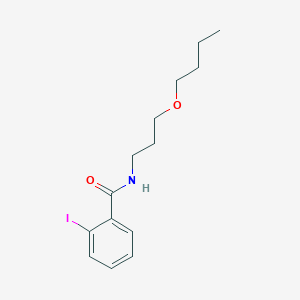

N-(3-butoxypropyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a butoxypropyl group attached to the nitrogen atom of the amide group

Properties

IUPAC Name |

N-(3-butoxypropyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNFVGKYLIJGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-2-iodobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodobenzoic acid and 3-butoxypropylamine.

Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with 3-butoxypropylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-butoxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding amine.

Oxidation Reactions: The butoxypropyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the iodine atom.

Reduction Reactions: Corresponding amine derivatives.

Oxidation Reactions: Corresponding carboxylic acid derivatives.

Scientific Research Applications

Chemistry: N-(3-butoxypropyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized benzamides and other heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors. It is also used in the development of potential therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry for the development of drugs targeting specific diseases. Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the butoxypropyl group contribute to its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

- N-(3-butoxypropyl)-4-methoxybenzenesulfonamide

- N-(3-butoxypropyl)-2,6-dimethoxybenzamide

- N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide

Comparison: N-(3-butoxypropyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The butoxypropyl group also contributes to its solubility and interaction with biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity, solubility, and biological activity, making this compound a valuable compound for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-butoxypropyl)-2-iodobenzamide with high purity?

- Methodology : Begin with coupling reactions between 2-iodobenzoic acid derivatives and 3-butoxypropylamine under anhydrous conditions. Use solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility. Optimize reaction temperature (40–60°C) and employ coupling agents such as EDC/HOBt. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of N-(3-butoxypropyl)-2-iodobenzamide?

- Methodology : Use H/C NMR to confirm proton environments and carbon backbone. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry, while FT-IR identifies functional groups (amide C=O stretch ~1650 cm). Purity is assessed via melting point consistency and TLC (R comparison) .

Q. What in vitro assays are recommended for initial screening of N-(3-butoxypropyl)-2-iodobenzamide’s antimicrobial or anticancer potential?

- Methodology : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and assess cytotoxicity via lactate dehydrogenase (LDH) release .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for cyclization reactions involving iodobenzamide derivatives?

- Methodology : Analyze variables in cyclization protocols (e.g., radical initiators, solvent polarity, temperature). For example, in a study of N-(3-allyloxypropyl)-2-iodobenzamide, 11-endo cyclization yielded 14% lactam vs. 85% hydrogenolysis product. Use kinetic studies (e.g., H NMR monitoring) to identify intermediates and optimize radical-stabilizing conditions (e.g., BuSnH, AIBN) .

Q. What computational strategies predict the biological activity of N-(3-butoxypropyl)-2-iodobenzamide against enzyme targets?

- Methodology : Apply QSAR models to correlate substituent effects (e.g., butoxy chain length) with activity. Perform molecular docking (AutoDock Vina) to simulate binding to targets like tyrosine kinases or β-lactamases. Validate predictions with surface plasmon resonance (SPR) for binding affinity (K) and enzyme inhibition assays (IC) .

Q. How does the butoxypropyl group influence regioselectivity in cross-coupling reactions compared to other iodobenzamides?

- Methodology : Compare Suzuki-Miyaura coupling outcomes with aryl boronic acids. The butoxypropyl group’s steric bulk may direct meta substitution. Use F NMR (if fluorinated analogs exist) or X-ray analysis to confirm regiochemistry. Contrast with smaller substituents (e.g., methyl) to isolate steric/electronic effects .

Q. What mechanistic insights can isotopic labeling provide for metabolic pathway analysis of N-(3-butoxypropyl)-2-iodobenzamide?

- Methodology : Synthesize C-labeled analogs at the amide carbonyl or iodine positions. Track metabolic fate in hepatocyte incubations using LC-MS/MS. Deuterated solvents (DO) in stability studies reveal hydrolysis susceptibility. Compare with I radiolabeling for biodistribution studies in animal models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of iodobenzamide analogs?

- Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for batch-to-batch compound purity (HPLC/MS). Use isogenic cell lines to minimize genetic variability. Meta-analyze literature data to identify outliers or confounding factors (e.g., solvent DMSO’s antioxidant interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.